molecular formula C10H9Cl2NO B14236880 N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine CAS No. 343337-46-2

N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine

Cat. No.: B14236880
CAS No.: 343337-46-2
M. Wt: 230.09 g/mol
InChI Key: PNQVXYJOCYSTFS-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group and a butenylidene moiety linked to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable butenylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oximes or nitroso compounds, while reduction reactions can produce amines or hydroxylamines. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Properties

CAS No.

343337-46-2

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

N-[4-(2,4-dichlorophenyl)but-3-en-2-ylidene]hydroxylamine

InChI

InChI=1S/C10H9Cl2NO/c1-7(13-14)2-3-8-4-5-9(11)6-10(8)12/h2-6,14H,1H3

InChI Key

PNQVXYJOCYSTFS-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C=CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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